molecular formula C10H16O4 B14408328 Dimethyl 2-ethenyl-3-ethylbutanedioate CAS No. 87817-19-4

Dimethyl 2-ethenyl-3-ethylbutanedioate

Cat. No.: B14408328
CAS No.: 87817-19-4
M. Wt: 200.23 g/mol
InChI Key: PGKCLUFOTMTGKV-UHFFFAOYSA-N
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Description

Dimethyl 2-ethenyl-3-ethylbutanedioate is a branched ester derivative of butanedioic acid. Its structure features two methyl ester groups, a vinyl (ethenyl) substituent at position 2, and an ethyl group at position 2. The compound’s reactivity and applications are hypothesized to stem from its ester functionalities and unsaturated vinyl group, which may enable polymerization or participation in conjugate addition reactions. However, direct experimental data on this compound are scarce in the provided evidence, necessitating comparisons with structurally related esters.

Properties

CAS No.

87817-19-4

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

dimethyl 2-ethenyl-3-ethylbutanedioate

InChI

InChI=1S/C10H16O4/c1-5-7(9(11)13-3)8(6-2)10(12)14-4/h5,7-8H,1,6H2,2-4H3

InChI Key

PGKCLUFOTMTGKV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C=C)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-ethenyl-3-ethylbutanedioate typically involves esterification reactions. One common method is the reaction between 2-ethenyl-3-ethylbutanedioic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-ethenyl-3-ethylbutanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted esters or other functionalized compounds.

Scientific Research Applications

Dimethyl 2-ethenyl-3-ethylbutanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of dimethyl 2-ethenyl-3-ethylbutanedioate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the ethenyl and ethyl groups, which can affect its binding affinity and specificity towards different enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Differences

Property This compound Ethyl 2-acetyl-3-methylbutanoate Ethyl 2-bromo-3,3-dimethylbutanoate
Molecular Formula C₁₀H₁₆O₄ (hypothesized) C₉H₁₆O₃ C₈H₁₅BrO₂
Key Substituents Vinyl (C=C), ethyl, methyl esters Acetyl (C=O), methyl, ethyl ester Bromo, dimethyl, ethyl ester
Reactivity Drivers Vinyl group (polymerization), ester hydrolysis Ketone (nucleophilic addition), ester Bromine (SN2 substitution), steric hindrance
Potential Applications Polymer precursors, specialty chemicals Pharmaceutical intermediates Alkylating agents, synthetic intermediates

Physicochemical Properties (Hypothetical Analysis)

  • Ethyl 2-bromo-3,3-dimethylbutanoate’s bromine atom increases molecular weight and polarity, but steric hindrance from dimethyl groups may limit solubility .
  • Thermal Stability : The vinyl group could destabilize the compound at high temperatures, whereas the acetyl group in ’s compound might enhance stability through conjugation.

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